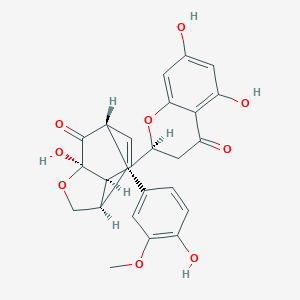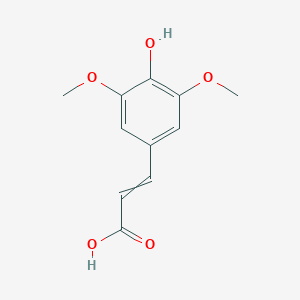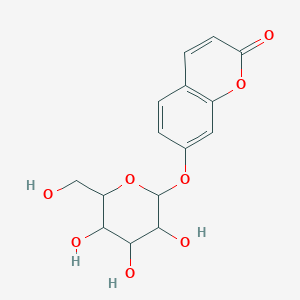
Esqualamina
Descripción general
Descripción
La esqualamina es un aminosterol de origen natural que se aisló por primera vez de los tejidos del tiburón cazón (Squalus acanthias). Es conocida por sus propiedades antimicrobianas de amplio espectro y se ha estudiado por sus posibles aplicaciones terapéuticas, incluidas las actividades antiangiogénicas y anticancerígenas .
Aplicaciones Científicas De Investigación
La esqualamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros aminosteroles y derivados de esteroides.
Medicina: Se ha investigado por sus propiedades antiangiogénicas, lo que la convierte en un posible agente terapéutico para el cáncer y la degeneración macular relacionada con la edad.
Mecanismo De Acción
La esqualamina ejerce sus efectos a través de un mecanismo similar a un detergente. Interactúa con los grupos fosfato cargados negativamente en las membranas bacterianas, lo que lleva a la despolarización y la interrupción de la membrana . Este mecanismo es similar al de los antibióticos peptídicos catiónicos e involucra la formación de poros semiestables en la membrana .
Compuestos similares:
Trodusquemina: Otro aminosterol aislado del tiburón cazón, conocido por sus propiedades antiangiogénicas y neuroprotectoras.
Cerageninas: Derivados sintéticos del ácido cólico con actividades antimicrobianas similares.
Claramina: Un triterpenoide con actividades biológicas comparables.
Singularidad de la this compound: La estructura única de la this compound, que consiste en una espermidina acoplada a una sal biliar sulfatada en C-27, la diferencia de otros aminosteroles. Su actividad antimicrobiana de amplio espectro y sus posibles aplicaciones terapéuticas en varios campos resaltan su importancia en la investigación científica .
Análisis Bioquímico
Biochemical Properties
In aqueous solution at physiological pH, Squalamine exists as an amphipathic zwitterion with a net cationic charge . This property allows Squalamine to be attracted by electrostatic forces to membranes that display negatively charged phospholipid headgroups, such as the intracellular membranes of animal cells . This interaction with the membrane integrity is a key aspect of Squalamine’s biochemical activity .
Cellular Effects
Squalamine has demonstrated potent activity on bacterial Gram-negative and Gram-positive membranes, with a relative lack of activity on eukaryotic membranes . It targets the membrane integrity, leading to ATP release and dye entry . This activity may depend on the membrane lipid composition .
Molecular Mechanism
The molecular mechanism of Squalamine involves its interaction with the membrane of cells. It targets the membrane integrity, which may depend on the membrane lipid composition . Further physicochemical studies are being conducted to decipher the exact molecular mechanisms .
Temporal Effects in Laboratory Settings
The effects of Squalamine have been observed over time in laboratory settings. Its activity is preserved against bacterial pathogens presenting a noticeable multi-resistance phenotype against antibiotics . This suggests that Squalamine has a stable effect over time, even in the face of antibiotic resistance .
Dosage Effects in Animal Models
In a Phase I study of Squalamine in patients with advanced cancers, the best tolerated dose rate of Squalamine when administered as a 120-h continuous i.v. infusion was 192 mg/m^2/day . Patients without prior exposure to Squalamine appeared to tolerate a dose rate of 384 mg/m^2/day without dose-limiting toxicity .
Metabolic Pathways
Given its interaction with cell membranes, it is likely that Squalamine interacts with various enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Squalamine, due to its amphipathic nature, can interact with various transporters and binding proteins, influencing its distribution within cells and tissues
Subcellular Localization
The subcellular localization of Squalamine is likely influenced by its interaction with negatively charged phospholipid headgroups This could direct Squalamine to specific compartments or organelles within the cell
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La esqualamina se puede sintetizar mediante una serie de reacciones químicas a partir del ácido cólico. El proceso implica la modificación del esqueleto esteroideo, obteniendo un fragmento de espermidina, desbloqueando varios grupos protectores y sulfatando la posición C24 . Un método incluye la alquilación de 1,3-diaminopropano con clorobutano, seguida de la protección de los grupos amino y alcohol, conversión en azida, aminación reductiva del sulfato 24 R de 3-cetocolesterol e hidrogenólisis catalítica para producir this compound .
Métodos de producción industrial: La producción industrial de this compound implica la extracción del hígado del tiburón cazón, que es la fuente más rica de este compuesto. El proceso de extracción se ha optimizado para producir cantidades significativas de this compound y otros aminosteroles .
Análisis De Reacciones Químicas
Tipos de reacciones: La esqualamina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos amino e hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden mejorar o alterar su actividad biológica .
Comparación Con Compuestos Similares
Trodusquemine: Another aminosterol isolated from the dogfish shark, known for its antiangiogenic and neuroprotective properties.
Ceragenins: Synthetic derivatives of cholic acid with similar antimicrobial activities.
Claramine: A triterpenoid with comparable biological activities.
Uniqueness of Squalamine: Squalamine’s unique structure, consisting of a spermidine coupled to a C-27 sulfated bile salt, sets it apart from other aminosterols. Its broad-spectrum antimicrobial activity and potential therapeutic applications in various fields highlight its significance in scientific research .
Propiedades
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKNQLZZXALBI-MSVGPLKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869971 | |
| Record name | Squalamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-90-2 | |
| Record name | Squalamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Squalamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQUALAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data of squalamine?
A: Squalamine is chemically defined as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24ζ-dihydroxy-5α-cholestane 24-sulfate []. Its molecular formula is C32H60N4O6S, and its molecular weight is 640.9 g/mol. Spectroscopic data, including NMR and mass spectrometry, have been instrumental in elucidating its structure [, ].
Q2: How do modifications to the structure of squalamine affect its activity, potency, and selectivity?
A: Research into squalamine mimics, which are sterol-polyamine conjugates inspired by squalamine's structure, provides valuable insights into structure-activity relationships [, , , ]. The hydrophobicity of the sterol backbone, the length of the side chains, and the cationic charge are crucial for antimicrobial activity [, ]. For instance, squalamine mimics with two facially amphiphilic sterol-spermidine conjugates exhibit strong activity against Gram-positive bacteria []. Additionally, the presence of polyamine, hydroxyl, and sulfate groups in the molecule influences its antibiotic properties [].
Q3: What is known about the stability of squalamine under various conditions? What are the formulation strategies to improve its stability, solubility, or bioavailability?
A: While the exact stability profile of squalamine under different conditions isn't extensively detailed in the provided research, its formulation as a lactate salt (squalamine lactate) has been investigated for improved solubility and bioavailability [, , ]. Additionally, research suggests the feasibility of developing squalamine aerosols for potential pulmonary administration []. Further research is needed to fully characterize squalamine's stability and explore alternative formulation strategies.
Q4: What is the pharmacokinetic and pharmacodynamic profile of squalamine?
A: Pharmacokinetic studies in humans indicate that squalamine exhibits dose-proportional pharmacokinetics when administered as a continuous intravenous infusion []. At a dose of 500 mg/m2/day, squalamine reaches steady-state plasma concentrations significantly higher than those required for antiangiogenic effects in preclinical models []. While the exact mechanisms underlying its distribution, metabolism, and excretion require further investigation, squalamine's pharmacokinetic properties appear favorable for clinical development.
Q5: What is the evidence for the efficacy of squalamine in vitro and in vivo?
A: Squalamine displays promising efficacy in both preclinical and clinical settings. In vitro, it exhibits potent bactericidal activity against a broad range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains [, , , ]. Animal studies demonstrate that squalamine inhibits tumor growth in various models, primarily through its antiangiogenic effects [, , , , ]. Moreover, squalamine shows promise in preclinical models of other angiogenesis-dependent diseases, such as oxygen-induced retinopathy [, ]. Early-phase clinical trials in cancer patients have shown that squalamine is generally well-tolerated and may enhance the efficacy of chemotherapy [, ].
Q6: What are the future directions for squalamine research?
A6: Ongoing research on squalamine focuses on optimizing its therapeutic potential. This includes:
Q7: What are the potential cross-disciplinary applications of squalamine?
A: Given its diverse biological activities, squalamine holds promise for applications beyond its current therapeutic targets. For example, its ability to disrupt bacterial membranes could be explored for developing novel disinfectants or sanitizing agents [, ]. Additionally, its antiangiogenic properties could be investigated for treating other diseases characterized by aberrant blood vessel formation, such as diabetic retinopathy or macular degeneration [, ]. Further research is warranted to fully realize the potential of squalamine in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


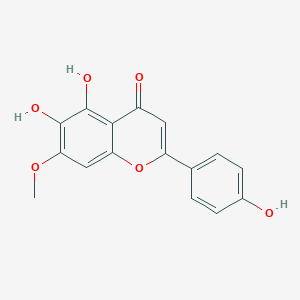

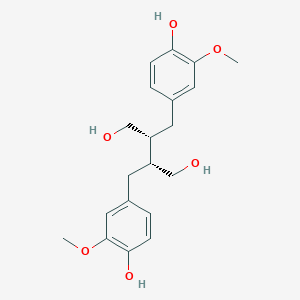
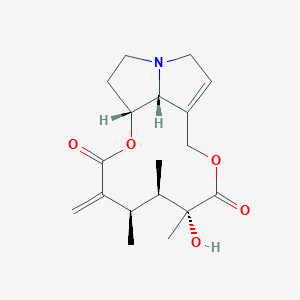

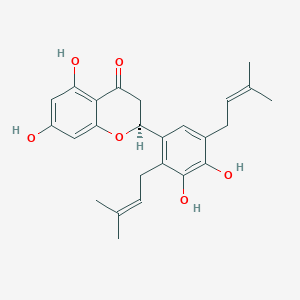
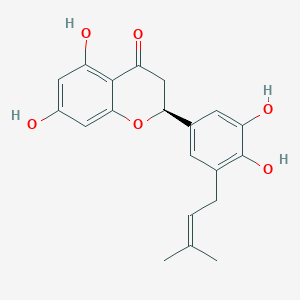

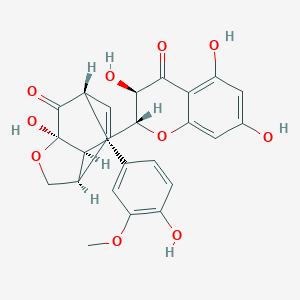
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
